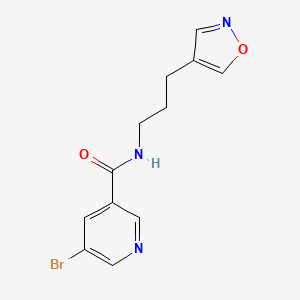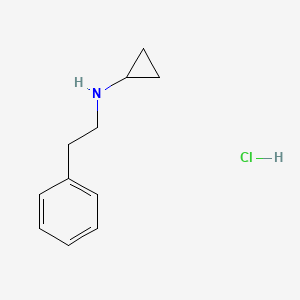
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly known as DMPM, is a chemical compound with potential applications in scientific research. It belongs to the class of chalcones, which are known for their diverse biological activities.
作用機序
The mechanism of action of DMPM is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. For example, DMPM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
DMPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to increased levels of drugs in the body, which can have both beneficial and harmful effects. DMPM has also been shown to have antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using DMPM in lab experiments is its diverse biological activities. It can be used in various research areas such as antifungal, antibacterial, and anticancer research. However, one limitation of using DMPM is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DMPM. One area of research could be to further investigate its mechanism of action. Another area of research could be to study its potential applications in other research areas such as neurodegenerative diseases and inflammation. Additionally, research could be conducted to develop derivatives of DMPM with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, DMPM is a chemical compound with potential applications in various scientific research areas. It can be synthesized by the Claisen-Schmidt condensation reaction and has been shown to exhibit antifungal, antibacterial, and anticancer activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. DMPM has various biochemical and physiological effects and can be used in lab experiments. However, its potential toxicity can limit its use in certain experiments. There are several future directions for research on DMPM, including further investigation of its mechanism of action and development of derivatives with improved biological activities and reduced toxicity.
合成法
DMPM can be synthesized by the Claisen-Schmidt condensation reaction between 2,5-dimethoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction takes place in ethanol and requires refluxing for several hours. The resulting yellow solid can be purified by recrystallization from ethanol.
科学的研究の応用
DMPM has been studied for its potential applications in various scientific research areas. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In a study conducted by Sathishkumar et al., DMPM was found to inhibit the growth of Candida albicans, a common fungal pathogen. In another study by Li et al., DMPM was shown to induce apoptosis in human breast cancer cells.
特性
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-7-4-13(5-8-15)17(19)10-6-14-12-16(21-2)9-11-18(14)22-3/h4-12H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGLYGVFCJUPR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


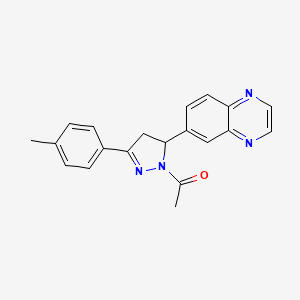
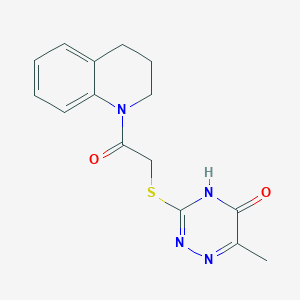
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2856282.png)


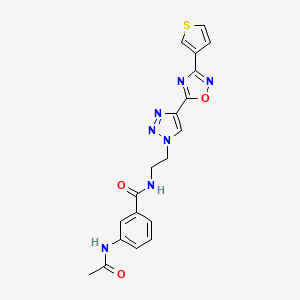
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2856288.png)
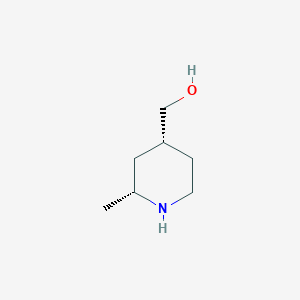
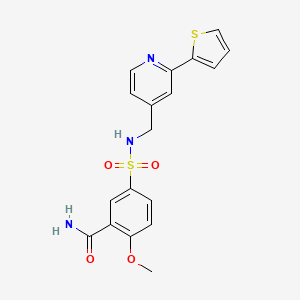
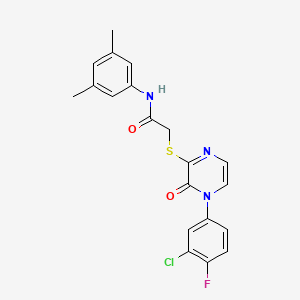
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2856293.png)
